molecular formula C20H21N3O2S B11034110 8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11034110
M. Wt: 367.5 g/mol
InChI Key: STUZCAJOJIHLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: is a complex heterocyclic compound with a fused pyrroloquinoline core.

  • Its structure includes an imidazole ring, a quinoline ring, and a pyrrole ring, making it a versatile scaffold for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include nickel catalysts, nitriles, and arylhalides.
    • Major products include 2,4-disubstituted NH-imidazoles.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Molecular targets and pathways involved need further exploration.
  • Comparison with Similar Compounds

      8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: stands out due to its unique fused ring system.

    • Similar compounds include other imidazole-containing heterocycles.

    Properties

    Molecular Formula

    C20H21N3O2S

    Molecular Weight

    367.5 g/mol

    IUPAC Name

    6-ethyl-11,11-dimethyl-9-[(1-methylimidazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

    InChI

    InChI=1S/C20H21N3O2S/c1-5-12-8-14-13(11-26-19-21-6-7-22(19)4)10-20(2,3)23-16(14)15(9-12)17(24)18(23)25/h6-10H,5,11H2,1-4H3

    InChI Key

    STUZCAJOJIHLDP-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=NC=CN4C)(C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.